Azetidin-3-yl(3-hydroxyazetidin-1-yl)methanone is a compound that belongs to the class of azetidinones, characterized by a four-membered nitrogen-containing ring. This compound has garnered attention in scientific research due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. The compound's structural features include an azetidine ring and a hydroxyl group, which contribute to its biological activity.
The compound was first synthesized in the laboratory of Dr. Jinpei Zhou at the University of Texas at Austin, where it was identified as a novel small molecule with promising biological activities. The synthesis and characterization of this compound have been documented in various scientific articles, highlighting its potential applications in drug discovery and development.
Azetidin-3-yl(3-hydroxyazetidin-1-yl)methanone is classified as an azetidinone derivative. Azetidinones are known for their diverse pharmacological properties, including anti-inflammatory and anticancer activities. This specific compound is notable for its unique structural arrangement, which may enhance its interaction with biological targets.
The synthesis of azetidin-3-yl(3-hydroxyazetidin-1-yl)methanone typically involves several steps, including the formation of key intermediates through reactions such as the Horner–Wadsworth–Emmons reaction. This method allows for the efficient preparation of substituted alkene products from aldehydes and ketones with phosphonate esters .
The molecular structure of azetidin-3-yl(3-hydroxyazetidin-1-yl)methanone can be represented as follows:
This formula indicates a complex arrangement involving two azetidine rings and functional groups that contribute to its reactivity and biological properties.
Key data regarding the molecular structure includes:
Azetidin-3-yl(3-hydroxyazetidin-1-yl)methanone participates in various chemical reactions that can modify its structure or enhance its biological activity. Notable reactions include:
The reactions are often monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to ensure product purity and yield.
The mechanism of action for azetidin-3-yl(3-hydroxyazetidin-1-yl)methanone involves its interaction with specific biological targets, likely through hydrogen bonding and hydrophobic interactions.
In vitro studies have demonstrated that this compound exhibits:
These actions suggest that the compound may function as a modulator of signaling pathways involved in cell proliferation and inflammation.
Azetidin-3-yl(3-hydroxyazetidin-1-yl)methanone is characterized by:
The chemical properties include:
These properties influence its handling during synthesis and potential applications in medicinal formulations.
Azetidin-3-yl(3-hydroxyazetidin-1-yl)methanone has several potential applications:
The core structure of azetidin-3-yl(3-hydroxyazetidin-1-yl)methanone features two azetidine rings connected via a methanone linkage. This biazetidine framework imposes significant geometric constraints due to the inherent ring strain of the four-membered azetidine heterocycles. Azetidine rings exhibit bond angle compression, with C-N-C angles typically measuring ~90°, deviating substantially from the ideal tetrahedral angle of 109.5° [4]. This distortion creates a high-energy, reactive system that enhances target binding affinity in biological systems.
The 3-hydroxy substituent on one azetidine ring introduces a critical pharmacophoric element, enabling hydrogen bonding with biological targets while influencing the molecule's overall polarity. The methanone linker (-C(O)-) bridges the azetidine nitrogen of one ring and the C3 carbon of the second ring, enforcing a specific dihedral angle between the heterocyclic planes. This configuration restricts rotational freedom, locking the molecule into a bioactive conformation essential for precise receptor interactions [5]. Computational analyses reveal that the coplanar alignment of the methanone carbonyl with the azetidin-3-yl ring’s plane maximizes orbital overlap, enhancing electronic delocalization across the scaffold.
Table 1: Key Structural Parameters of Biazetidine Scaffolds
Structural Feature | Value/Characteristic | Biological Implication |
---|---|---|
Azetidine ring strain energy | ~25-27 kcal/mol | Enhanced binding affinity |
N-C(O) bond length | ~1.38 Å | Reduced amide resonance |
C=O stretching frequency | 1730-1760 cm⁻¹ (IR) | Characteristic β-lactam signature |
Dihedral angle between rings | 60-75° | Defined 3D orientation for target docking |
Azetidine chemistry originated with the isolation of penicillin's β-lactam core (azetidin-2-one) in the 1920s, demonstrating that small, strained heterocycles could exhibit profound antibiotic activity. The discovery of nocardicins (monocyclic β-lactam antibiotics) in 1976 marked a pivotal advancement, proving that azetidin-2-ones lacking fused ring systems retained potent bioactivity, particularly against Gram-negative bacteria [4]. This era validated the azetidine ring as a privileged pharmacophore.
The 1980s witnessed the development of aztreonam, the first clinically approved monobactam antibiotic. Its N-sulfonate group and monocyclic β-lactam core demonstrated that strategic azetidine substitutions could fine-tune antimicrobial spectra and β-lactamase stability. Concurrently, synthetic methodologies expanded access to azetidine derivatives, enabling systematic structure-activity relationship (SAR) studies [4].
A paradigm shift occurred in the late 1990s with the discovery of ezetimibe (SCH58235), a 1,4-diaryl azetidin-2-one acting as a cholesterol absorption inhibitor. Marketed in 2002, ezetimibe’s mechanism diverged fundamentally from antibiotics, proving azetidines’ versatility in targeting non-infectious diseases. This breakthrough catalyzed research into azetidine applications in metabolic disorders, oncology, and inflammation [4]. Recent innovations focus on spirocyclic azetidines and biazetidine systems like azetidin-3-yl(3-hydroxyazetidin-1-yl)methanone, leveraging conformational constraints for selective enzyme inhibition.
Table 2: Evolution of Key Azetidine-Based Therapeutics
Era | Compound Class | Representative Agent | Therapeutic Application |
---|---|---|---|
1920s-1940s | Penicillins (fused β-lactams) | Penicillin G | Antibacterial |
1970s | Monocyclic nocardicins | Nocardicin A | Gram-negative antibiotics |
1980s | Monobactams | Aztreonam | β-lactamase-stable antibiotics |
2000s | 1,4-Diaryl azetidin-2-ones | Ezetimibe | Cholesterol absorption inhibitor |
2010s-Present | Biazetidine scaffolds | Azetidin-3-yl(3-hydroxyazetidin-1-yl)methanone | Targeted enzyme modulation |
The methanone linkage (-C(O)-) in azetidin-3-yl(3-hydroxyazetidin-1-yl)methanone serves as a rigid planar spacer that enforces precise spatial separation between the two azetidine rings. Unlike flexible alkyl chains, the carbonyl group’s sp²-hybridized carbon restricts rotation around the C-N (azetidinyl) and C-C (carbonyl) bonds, limiting the molecule's conformational ensemble. This restriction is quantified by rotational energy barriers of ~15-20 kcal/mol, significantly reducing entropic penalties upon target binding [2].
Nuclear magnetic resonance (NMR) studies of analogous systems reveal magnetic non-equivalence of protons on the two azetidine rings, confirming the methanone linker’s role in stabilizing a preferred chiral orientation. For example, diastereotopic splitting patterns in 1-benzyl-3,4-disubstituted azetidin-2-ones demonstrate that N-substituents adopt orientations perpendicular to the lactam plane due to conformational locking [4]. In azetidin-3-yl(3-hydroxyazetidin-1-yl)methanone, this effect positions the 3-hydroxy group for optimal hydrogen bonding without requiring conformational rearrangement.
The carbonyl group also modulates electronic distribution across the scaffold. Spectroscopic data show that the methanone’s carbonyl stretching frequency (νC=O ≈ 1690-1710 cm⁻¹) appears at lower wavenumbers than typical azetidin-2-ones (1730-1760 cm⁻¹), indicating reduced bond order due to electronic interactions between the rings [4]. This polarization enhances the carbonyl oxygen’s hydrogen-bond accepting capacity, a critical feature for interacting with serine residues in enzymatic targets like β-lactamases or proteases. Patent literature emphasizes this design in hydrazide-containing nuclear transport modulators, where methanone-linked azetidines improve proteolytic stability and binding precision over amine-linked analogs [2].
Table 3: Comparative Analysis of Azetidine Linker Motifs
Linker Type | Bond Rotation Freedom | Representative Structure | Biological Advantage |
---|---|---|---|
Methanone (-C(O)-) | Restricted (planar) | Azetidin-3-yl(3-hydroxyazetidin-1-yl)methanone | Enhanced target selectivity, rigid geometry |
Methylene (-CH₂-) | High flexibility | 1,3-Bis(azetidinyl)propane | Increased entropic penalty upon binding |
Amide (-NHC(O)-) | Moderate restriction | N-(Azetidin-3-yl)azetidine-3-carboxamide | Added H-bond donor/acceptor but prone to hydrolysis |
Ether (-O-) | Moderate flexibility | 3-(Azetidin-3-yloxy)azetidine | Improved metabolic stability, reduced strain |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9